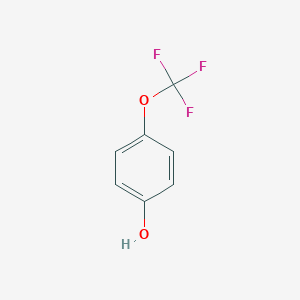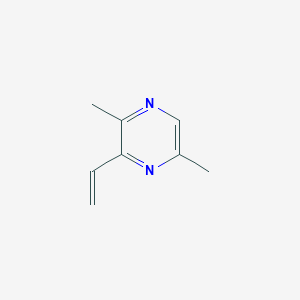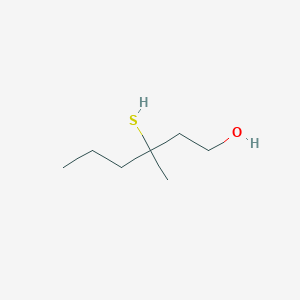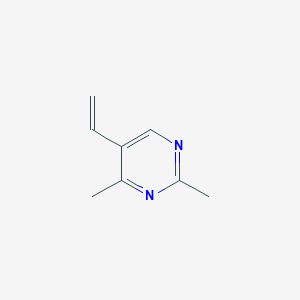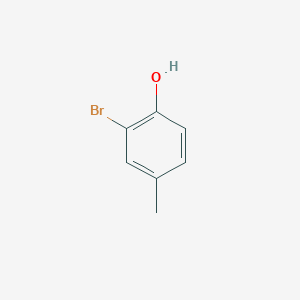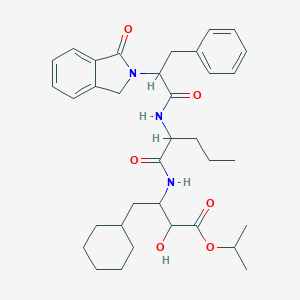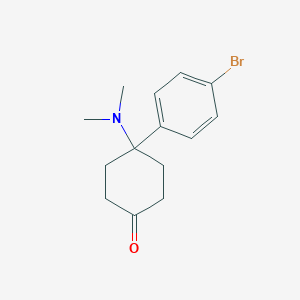
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone
Overview
Description
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, also known as bromadol, is a synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of scientists at the University of Michigan. Since then, it has gained attention for its potential as a painkiller and its unique chemical structure.
Mechanism Of Action
Bromadol works by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Biochemical And Physiological Effects
Bromadol has several biochemical and physiological effects. It can cause respiratory depression, which can lead to death in high doses. It can also cause sedation, nausea, and constipation. Additionally, it can lead to the development of tolerance and dependence.
Advantages And Limitations For Lab Experiments
Bromadol has several advantages for lab experiments. It is highly potent and has a long duration of action, which makes it useful for studying the mu-opioid receptor. However, its potential for abuse and toxicity make it difficult to work with, and caution must be taken when handling it.
Future Directions
There are several future directions for research on 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone. One area of interest is its potential as a treatment for opioid addiction. Another area of interest is its potential as a painkiller for chronic pain conditions. Additionally, there is interest in developing analogs of 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone that have fewer side effects and a lower potential for abuse.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, or 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, is a synthetic opioid analgesic with potential as a painkiller. Its unique chemical structure and potent effects make it a subject of interest for scientific research. However, caution must be taken when working with it due to its potential for abuse and toxicity. Further research is needed to fully understand its potential as a treatment for pain and addiction.
Scientific Research Applications
Bromadol has been the subject of several scientific studies, primarily focused on its potential as a painkiller. One study found that it was more potent than morphine and had a longer duration of action. Another study found that it was effective in treating neuropathic pain in rats.
properties
CAS RN |
65619-52-5 |
|---|---|
Product Name |
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone |
Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18BrNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |
InChI Key |
FUNZUWAJMVRIRL-UHFFFAOYSA-N |
SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
synonyms |
4-(4-Bromophenyl)-4-(dimethylamino)cyclohexanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

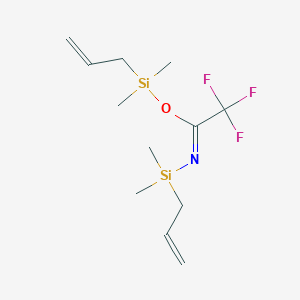
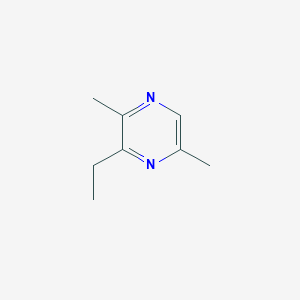
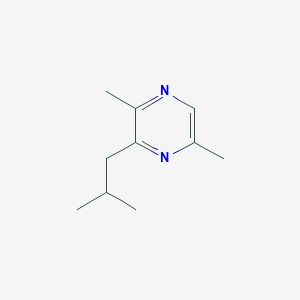
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
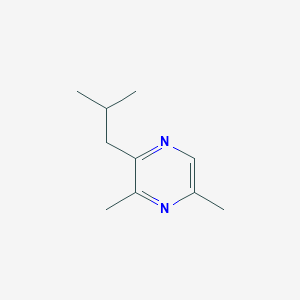
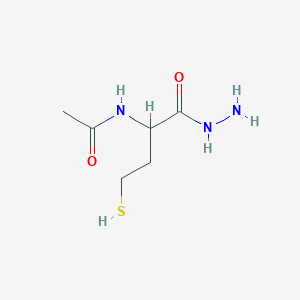
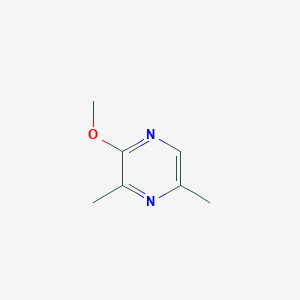
![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)
